molecular formula C12H12N2O B15092952 1-Methyl-5-(4-methylbenzoyl)-1H-imidazole

1-Methyl-5-(4-methylbenzoyl)-1H-imidazole

Cat. No.: B15092952
M. Wt: 200.24 g/mol
InChI Key: IVCGFEYUIUNJNE-UHFFFAOYSA-N
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Description

1-Methyl-5-(4-methylbenzoyl)-1H-imidazole is an organic compound belonging to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a methyl group at the first position and a 4-methylbenzoyl group at the fifth position of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(4-methylbenzoyl)-1H-imidazole typically involves the condensation of 4-methylbenzoyl chloride with 1-methylimidazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(4-methylbenzoyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl imidazole derivatives.

Scientific Research Applications

1-Methyl-5-(4-methylbenzoyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(4-methylbenzoyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to a reduction in the production of inflammatory mediators, thereby exerting anti-inflammatory effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic acid
  • 1-Methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-yl acetate
  • 1-Methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-yl acetic acid methyl ester

Uniqueness

1-Methyl-5-(4-methylbenzoyl)-1H-imidazole is unique due to its imidazole ring structure, which imparts distinct chemical and biological properties compared to similar compounds with pyrrole rings. The presence of the 4-methylbenzoyl group also enhances its lipophilicity and potential biological activity.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

(3-methylimidazol-4-yl)-(4-methylphenyl)methanone

InChI

InChI=1S/C12H12N2O/c1-9-3-5-10(6-4-9)12(15)11-7-13-8-14(11)2/h3-8H,1-2H3

InChI Key

IVCGFEYUIUNJNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN=CN2C

Origin of Product

United States

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